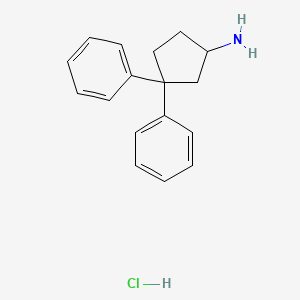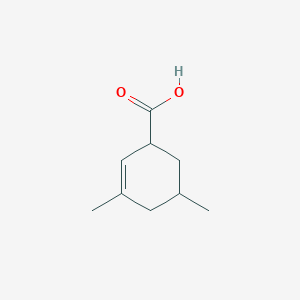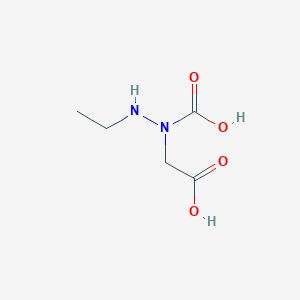
3,3-Diphenylcyclopentylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(±)-3,3-Diphenylcyclopentylamine hydrochloride is a chemical compound that belongs to the class of cyclopentylamines. It is characterized by the presence of two phenyl groups attached to a cyclopentylamine structure. This compound is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (±)-3,3-Diphenylcyclopentylamine hydrochloride typically involves the reaction of cyclopentanone with phenylmagnesium bromide to form 3,3-diphenylcyclopentanol. This intermediate is then converted to the corresponding amine through reductive amination using ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride. The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of (±)-3,3-Diphenylcyclopentylamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The purification steps may include recrystallization and chromatography to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
(±)-3,3-Diphenylcyclopentylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or amides.
Aplicaciones Científicas De Investigación
(±)-3,3-Diphenylcyclopentylamine hydrochloride is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and receptor binding assays.
Medicine: Potential therapeutic applications in the treatment of neurological disorders.
Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (±)-3,3-Diphenylcyclopentylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Phenethylamine: A primary amine with a similar structure but different functional groups.
Cyclopentylamine: A simpler analog without the phenyl groups.
Diphenylamine: Contains two phenyl groups but lacks the cyclopentyl structure.
Uniqueness
(±)-3,3-Diphenylcyclopentylamine hydrochloride is unique due to its combination of a cyclopentyl ring with two phenyl groups, which imparts distinct chemical and biological properties. This structural uniqueness makes it valuable in various research and industrial applications.
Propiedades
Número CAS |
39617-50-0 |
|---|---|
Fórmula molecular |
C17H20ClN |
Peso molecular |
273.8 g/mol |
Nombre IUPAC |
3,3-diphenylcyclopentan-1-amine;hydrochloride |
InChI |
InChI=1S/C17H19N.ClH/c18-16-11-12-17(13-16,14-7-3-1-4-8-14)15-9-5-2-6-10-15;/h1-10,16H,11-13,18H2;1H |
Clave InChI |
KNNJWHYARPPXGD-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CC1N)(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-Ethylhexyl)oxy]ethyl 2-(acetyloxy)propanoate](/img/structure/B13957367.png)

![4-[(4-Aminophenyl)methylsulfonylmethyl]aniline](/img/structure/B13957371.png)








![2-(Carboxymethyl)-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13957422.png)
![Bicyclo[4.1.0]hept-3-ene-2,5-dione](/img/structure/B13957423.png)

